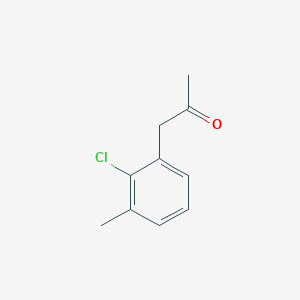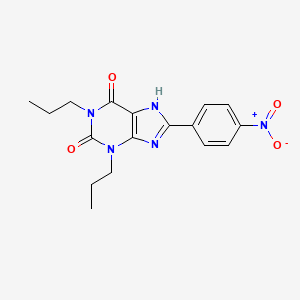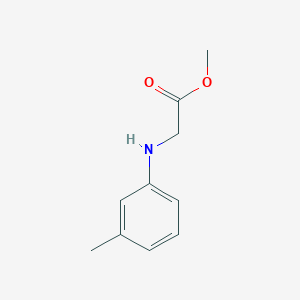
ethyl 3-(ethoxycarbonylmethylmercapto)-3-methylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ethyl 3-(ethoxycarbonylmethylmercapto)-3-methylbutanoate is an organic compound with the molecular formula C12H22O4S. This compound is characterized by the presence of an ethyl ester group, a sulfanyl group, and a methylbutanoate backbone. It is a versatile compound used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(ethoxycarbonylmethylmercapto)-3-methylbutanoate can be achieved through several synthetic routes. One common method involves the reaction of ethyl 3-methylbutanoate with 2-ethoxy-2-oxoethyl sulfide in the presence of a base such as sodium ethylate. The reaction is typically carried out in an alcohol/benzene medium, yielding the target compound in good yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
ethyl 3-(ethoxycarbonylmethylmercapto)-3-methylbutanoate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The ethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
ethyl 3-(ethoxycarbonylmethylmercapto)-3-methylbutanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of ethyl 3-(ethoxycarbonylmethylmercapto)-3-methylbutanoate involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity. The ester group can undergo hydrolysis, releasing the active sulfanyl moiety, which can then interact with its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoate
- Ethyl 3-[(2-ethoxy-2-oxoethyl)sulfanyl]acetate
- Ethyl 3-[(2-ethoxy-2-oxoethyl)sulfanyl]butanoate
Uniqueness
ethyl 3-(ethoxycarbonylmethylmercapto)-3-methylbutanoate is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. The presence of both the sulfanyl and ester groups allows for a wide range of chemical transformations, making it a valuable compound in synthetic chemistry .
Propriétés
Numéro CAS |
56291-32-8 |
|---|---|
Formule moléculaire |
C11H20O4S |
Poids moléculaire |
248.34 g/mol |
Nom IUPAC |
ethyl 3-(2-ethoxy-2-oxoethyl)sulfanyl-3-methylbutanoate |
InChI |
InChI=1S/C11H20O4S/c1-5-14-9(12)7-11(3,4)16-8-10(13)15-6-2/h5-8H2,1-4H3 |
Clé InChI |
WJZCLGBCFQMXDB-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(C)(C)SCC(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![6-[(2,2-Diphenylethyl)amino]-N-[2-(1-piperidinyl)ethyl]-9H-purine-2-carboxamide](/img/structure/B8664457.png)

